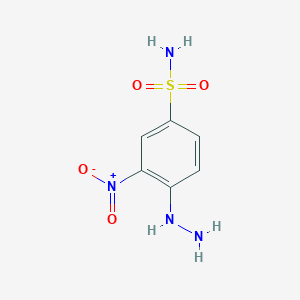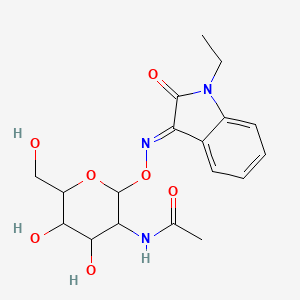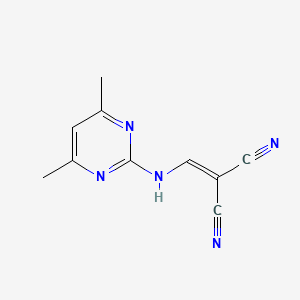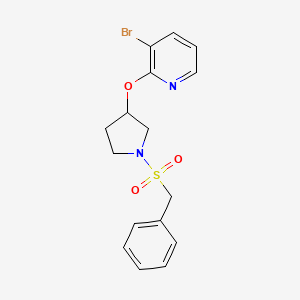
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide
Vue d'ensemble
Description
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol . This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamide functional groups attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, benzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Hydrazination: The nitrobenzene-1-sulfonamide is then treated with hydrazine hydrate to replace the nitro group with a hydrazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy compounds.
Reduction: Aminobenzene-1-sulfonamide derivatives.
Substitution: Various substituted benzene-1-sulfonamide derivatives.
Applications De Recherche Scientifique
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. The sulfonamide group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.
4-Nitrobenzene-1-sulfonamide: Similar structure but without the hydrazinyl group.
4-Hydrazinylbenzene-1-sulfonamide: Similar structure but without the nitro group.
Uniqueness
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
4-hydrazinyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTIEPFZXOVXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)





![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2880840.png)
![Methyl 3-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2880841.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)
